
3,3-Bis(fluoromethyl)cyclobutan-1-one
Vue d'ensemble
Description
3,3-Bis(fluoromethyl)cyclobutan-1-one is a chemical compound with the molecular formula C₆H₈F₂O and a molecular weight of 134.13 g/mol . This compound is characterized by the presence of two fluoromethyl groups attached to a cyclobutanone ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 3,3-Bis(fluoromethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with fluoromethylating agents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
3,3-Bis(fluoromethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3-Bis(fluoromethyl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, especially in understanding enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Bis(fluoromethyl)cyclobutan-1-one involves its interaction with molecular targets through its fluoromethyl groups. These groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
3,3-Bis(fluoromethyl)cyclobutan-1-one can be compared with other fluorinated cyclobutanones and cyclobutanes. Similar compounds include:
3,3-Difluorocyclobutanone: Lacks the additional fluoromethyl groups, leading to different reactivity and applications.
3,3-Bis(chloromethyl)cyclobutan-1-one: Substitutes chlorine atoms for fluorine, resulting in altered chemical properties and uses.
Cyclobutanone: The parent compound without any fluoromethyl groups, serving as a simpler analog for comparison.
The uniqueness of this compound lies in its dual fluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
3,3-bis(fluoromethyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-3-6(4-8)1-5(9)2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHOWPFSOJPHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)
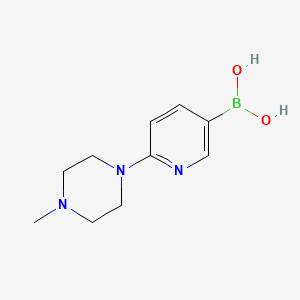

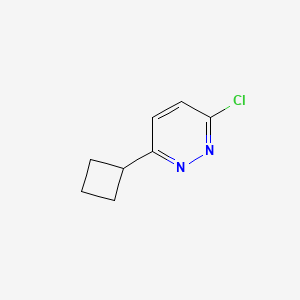

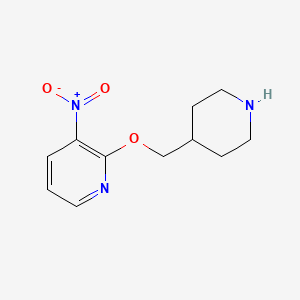
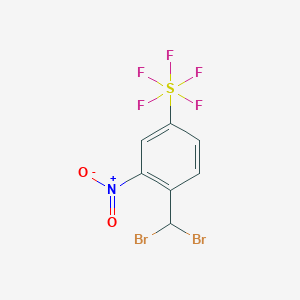
![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)
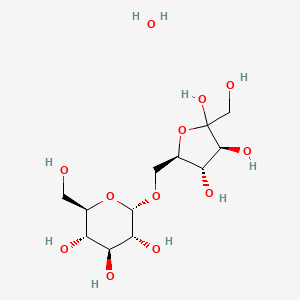
![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)
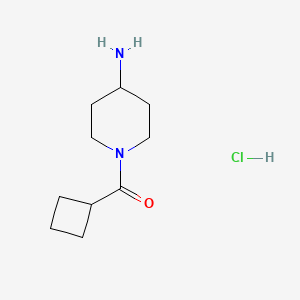
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)
